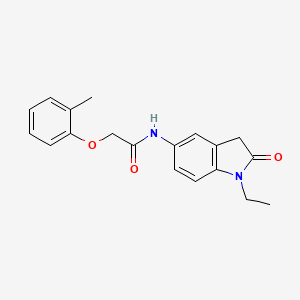
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.38. The purity is usually 95%.
The exact mass of the compound N-(1-ethyl-2-oxoindolin-5-yl)-2-(o-tolyloxy)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(2-methylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of indole derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is C19H20N2O2 with a molecular weight of 308.38 g/mol. The compound features an indole core structure, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O2 |
| Molecular Weight | 308.38 g/mol |
| LogP | 3.2292 |
| Polar Surface Area | 38.859 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which may play a role in modulating metabolic pathways associated with diseases such as cancer and inflammation.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
- Anti-inflammatory Effects : Similar indole derivatives have been reported to exhibit anti-inflammatory activities, potentially making this compound useful in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of indole derivatives related to this compound:
Study 1: Anticancer Activity
A study reported that indole-based compounds demonstrated significant cytotoxicity against human glioblastoma and melanoma cell lines. The IC50 values for these compounds were below those of standard chemotherapeutics like doxorubicin, indicating strong anticancer potential .
Study 2: Enzyme Inhibition
Research has shown that certain indole derivatives inhibit specific enzymes involved in cancer progression. For instance, compounds similar to N-(1-ethyl-2-oxo...) have been shown to inhibit Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells .
Study 3: Anti-inflammatory Effects
In vitro studies have indicated that indole derivatives can downregulate pro-inflammatory cytokines in macrophage cell lines, suggesting their potential application in inflammatory diseases .
特性
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-21-16-9-8-15(10-14(16)11-19(21)23)20-18(22)12-24-17-7-5-4-6-13(17)2/h4-10H,3,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUFEQSUYSVAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














